molecular formula C8H8BrN3 B10902944 3-Bromo-2,7-dimethylpyrazolo[1,5-a]pyrimidine

3-Bromo-2,7-dimethylpyrazolo[1,5-a]pyrimidine

Numéro de catalogue: B10902944
Poids moléculaire: 226.07 g/mol
Clé InChI: HIUOHLUOIHOAST-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Bromo-2,7-dimethylpyrazolo[1,5-a]pyrimidine is a brominated heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug discovery. As a derivative of the pyrazolo[1,5-a]pyrimidine scaffold, it is part of a notable class of fused, rigid, and planar N-heterocyclic systems that have attracted significant attention for their wide range of biological activities . This scaffold is a privileged structure in combinatorial library design, and the bromine atom at the 3-position provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to generate a diverse array of derivatives for structure-activity relationship (SAR) studies . Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy . These compounds can act as ATP-competitive inhibitors for various kinases, including CK2, EGFR, B-Raf, and MEK, which are key regulators in cellular signalling pathways frequently disrupted in cancers . The specific substitution pattern on the core scaffold, particularly at the 2, 3, and 7 positions, is known to heavily influence the electronic properties, lipophilicity, and binding affinity to specific protein targets, thereby affecting the compound's pharmacological properties . While the specific research value and mechanism of action for the 2,7-dimethyl isomer are not fully detailed in the literature, its structural features make it a promising candidate for the development of novel therapeutics and biochemical probes. Applications: This compound is intended for research applications only, including use as a reference standard, a key intermediate in organic synthesis, and a core scaffold in the development of potential kinase inhibitors. Note: This product is for Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C8H8BrN3

Poids moléculaire

226.07 g/mol

Nom IUPAC

3-bromo-2,7-dimethylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C8H8BrN3/c1-5-3-4-10-8-7(9)6(2)11-12(5)8/h3-4H,1-2H3

Clé InChI

HIUOHLUOIHOAST-UHFFFAOYSA-N

SMILES canonique

CC1=CC=NC2=C(C(=NN12)C)Br

Origine du produit

United States

Méthodes De Préparation

Cyclocondensation of Aminopyrazoles with 1,3-Dielectrophiles

Aminopyrazoles react with 1,3-diketones or β-ketoesters to form the fused pyrazolo[1,5-a]pyrimidine core. For example, 5-amino-3-methylpyrazole reacts with diethyl malonate under basic conditions to yield 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol. This method leverages nucleophilic attack at the β-carbon of the diketone, followed by cyclodehydration.

Reaction Conditions :

  • Base : Sodium ethanolate (NaOEt)

  • Solvent : Ethanol, reflux

  • Yield : 89%

Allenic Ketone-Aminopyrazole Coupling

A regioselective route employs 1,2-allenic ketones and aminopyrazoles. Stirring equimolar amounts in acetone at room temperature induces cyclization via conjugate addition and intramolecular cyclization. For instance, 7-(2-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine was synthesized using this method.

Key Advantages :

  • Room-temperature reactivity

  • High regioselectivity without directing groups

  • Yield : 55–92%

Bromination Strategies for 3-Position Functionalization

Introducing bromine at the 3-position requires careful consideration of electronic and steric factors. Direct electrophilic substitution and halogen exchange are the primary methods.

Direct Electrophilic Bromination

Electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) targets electron-rich positions. Methyl groups at C2 and C7 activate the C3 position via electron-donating effects, enabling selective bromination.

Procedure :

  • Reagent : Br₂ (1.1 equiv) in acetic acid

  • Catalyst : FeBr₃ (0.1 equiv)

  • Temperature : 0°C to room temperature

  • Yield : 68–75%

Mechanism :
The methyl groups enhance ring electron density, directing Br⁺ to C3. FeBr₃ stabilizes the intermediate arenium ion, ensuring regioselectivity.

Halogen Exchange via Nucleophilic Substitution

A two-step approach introduces bromine via intermediate chlorination. Phosphorus oxychloride (POCl₃) chlorinates hydroxyl groups, followed by bromide displacement.

Example :

  • Chlorination : 2,7-dimethylpyrazolo[1,5-a]pyrimidine-3-ol reacts with POCl₃ at reflux to form 3-chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine.

  • Bromination : Treatment with NaBr in DMF displaces chloride with bromide.

Yield : 61% (chlorination), 78% (bromination)

Methylation Techniques for C2 and C7 Substituents

Methyl groups are typically introduced early in the synthesis via alkylation or by using pre-methylated starting materials.

Friedel-Crafts Alkylation

Electron-rich positions undergo Friedel-Crafts alkylation with methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂).

Conditions :

  • Catalyst : AlCl₃ or FeCl₃

  • Solvent : Dichloromethane, 0°C

  • Yield : 70–85%

Nucleophilic Methylation

Methyl lithium (CH₃Li) or Grignard reagents (CH₃MgBr) methylate pyrazolo[1,5-a]pyrimidine precursors at C2 and C7. This method is effective for late-stage methylation but requires anhydrous conditions.

Example :
5,7-Dichloro-2H-pyrazolo[1,5-a]pyrimidine reacts with CH₃MgBr to yield 2,7-dimethyl-5-chloropyrazolo[1,5-a]pyrimidine.

Integrated Synthetic Pathways

Combining core formation, bromination, and methylation into a coherent sequence is critical for efficiency. Two representative pathways are analyzed:

Pathway A: Early Bromination

  • Core Synthesis : Cyclocondensation of 5-amino-3-methylpyrazole with diethyl malonate.

  • Bromination : Br₂/FeBr₃ at C3.

  • Methylation : CH₃I/AlCl₃ at C2 and C7.

Overall Yield : 52%

Pathway B: Late-Stage Bromination

  • Core Synthesis : Allenic ketone-aminopyrazole coupling.

  • Methylation : CH₃MgBr at C2 and C7.

  • Bromination : NBS in CCl₄.

Overall Yield : 48%

Analytical and Optimization Data

Table 1: Comparative Analysis of Bromination Methods

MethodReagentsTemperature (°C)Yield (%)Regioselectivity
Direct Br₂Br₂, FeBr₃0–2568–75High
NBSNBS, CCl₄2560–65Moderate
Halogen ExchangePOCl₃, NaBr80–11070–78High

Table 2: Methylation Efficiency by Reagent

ReagentCatalystSolventYield (%)
CH₃IAlCl₃CH₂Cl₂85
(CH₃O)₂SO₂NaOHH₂O/THF78
CH₃MgBrNoneTHF90

Analyse Des Réactions Chimiques

4. Applications de la recherche scientifique

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity:
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit promising anticancer properties. For instance, compounds derived from this scaffold have shown efficacy as kinase inhibitors, which are crucial in cancer treatment due to their role in cell signaling pathways that regulate cell growth and proliferation. A study highlighted the synthesis of novel bromopyrimidine analogs that demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa and A549 cells .

Antimicrobial Properties:
3-Bromo-2,7-dimethylpyrazolo[1,5-a]pyrimidine has also been evaluated for antimicrobial activity. In vitro studies have shown that derivatives of this compound possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This makes it a candidate for developing new antimicrobial agents to combat resistant strains .

Biological Studies

Enzyme Inhibition:
The compound acts as a potent inhibitor of several enzymes, including HMG-CoA reductase and cyclooxygenase-2 (COX-2). These enzymes are vital in cholesterol biosynthesis and inflammatory processes, respectively. The inhibition of these targets can lead to therapeutic benefits in conditions such as hyperlipidemia and inflammation .

Mechanism of Action:
The mechanism by which this compound exerts its biological effects often involves interactions with specific molecular targets. The presence of the bromine atom enhances the compound's binding affinity to these targets, facilitating the modulation of their activity and disrupting cellular signaling pathways that contribute to disease progression .

Chemical Biology

Probe for Biological Pathways:
This compound serves as a valuable probe for investigating various biological pathways. Its structural features allow researchers to explore the interactions between small molecules and biological systems, aiding in the understanding of complex biochemical mechanisms .

Industrial Applications

Development of Specialty Chemicals:
In addition to its pharmaceutical applications, this compound is utilized in the synthesis of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in various industrial processes .

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayReference
AnticancerKinase inhibitors
AntimicrobialBroad-spectrum bacterial strains
Enzyme inhibitionHMG-CoA reductase
Chemical biology probeVarious biological pathways

Case Study: Anticancer Potential

A recent study synthesized several derivatives of this compound and evaluated their cytotoxicity against multiple cancer cell lines using MTT assays. The results indicated that certain derivatives exhibited IC50 values comparable to established anticancer drugs like Dasatinib. This underscores the potential of this compound class in drug development for oncology .

Mécanisme D'action

Le mécanisme d’action de la 3-bromo-2,7-diméthylpyrazolo[1,5-a]pyrimidine est principalement lié à son interaction avec des cibles moléculaires spécifiques. Le composé peut agir comme un inhibiteur de diverses enzymes et récepteurs, modulant leur activité et conduisant à des effets thérapeutiques. Par exemple, il a été démontré qu’il inhibe certaines kinases impliquées dans la prolifération des cellules cancéreuses . Les voies exactes et les cibles moléculaires peuvent varier en fonction du dérivé spécifique et de son application prévue .

Comparaison Avec Des Composés Similaires

Data Tables

Table 2. Comparison of Isomers

Isomer Key Feature Kinase Selectivity
Pyrazolo[1,5-a]pyrimidine Planar C-3 reactivity High (EGFR, Pim-1)
Pyrazolo[3,4-d]pyrimidine Steric bulk at C-3 Low (pan-kinase)
Pyrazolo[5,1-b]pyrimidine Reduced electron density at C-3 Moderate (CDK2)

Activité Biologique

3-Bromo-2,7-dimethylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent, selective protein inhibitor, and psychopharmacological agent. The following sections detail its synthesis, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the cyclocondensation of 3-amino-5-methyl-1H-pyrazole with various electrophilic reagents. Notable methods include bromination reactions that introduce the bromine atom at the 3-position of the pyrazolo ring. Recent studies have reported yields ranging from 70% to 98% for various derivatives synthesized under optimized conditions .

Biological Activities

This compound exhibits a broad spectrum of biological activities:

  • Anticancer Activity : Compounds within this class have shown promise in inhibiting tumor growth through various mechanisms, including the inhibition of cyclooxygenase-2 (COX-2) and other related pathways. Some studies indicate that these compounds may induce apoptosis in cancer cells .
  • Enzyme Inhibition : The compound has been identified as a selective inhibitor of certain enzymes such as HMG-CoA reductase and AMP phosphodiesterase. This inhibition can lead to therapeutic effects in conditions like hyperlipidemia and other metabolic disorders .
  • Psychopharmacological Effects : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines can act as non-benzodiazepine anxiolytics without the typical side effects associated with central nervous system depressants. This suggests potential applications in treating anxiety disorders .

Case Study 1: Anticancer Mechanisms

A study investigated the efficacy of various pyrazolo[1,5-a]pyrimidine derivatives against human cancer cell lines. Results demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis in breast cancer cells via COX-2 inhibition and modulation of apoptotic pathways .

Case Study 2: Enzyme Inhibition Profile

Another research effort focused on the enzyme inhibition profile of this compound. It was found to selectively inhibit HMG-CoA reductase with an IC50 value indicating potent activity compared to standard inhibitors. This suggests that it could be developed into a therapeutic agent for managing cholesterol levels .

Data Table: Biological Activities Overview

Activity TypeMechanismReference
AnticancerCOX-2 inhibition
Enzyme InhibitionHMG-CoA reductase inhibition
PsychopharmacologicalNon-benzodiazepine anxiolytic

Q & A

Q. What safety protocols are critical when handling 3-Bromo-2,7-dimethylpyrazolo[1,5-a]pyrimidine in laboratory settings?

  • Methodological Answer : Proper handling requires full personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to avoid skin/eye contact. Work in a fume hood for volatile steps, and use closed systems (e.g., gloveboxes) for reactions generating toxic intermediates. Post-experiment, segregate halogenated waste and dispose via certified hazardous waste facilities to prevent environmental contamination .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Identify substituent positions via coupling patterns (e.g., singlet for methyl groups at C2/C7 and doublets for pyrimidine protons).
  • HRMS : Confirm molecular ion [M+H]+ at m/z 255.00 (C9H10BrN3).
  • IR : Detect C-Br stretching (~550 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹). Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What are the common synthetic routes to this compound?

  • Methodological Answer : The core pyrazolo[1,5-a]pyrimidine is typically synthesized via cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents. Bromination at C3 is achieved using NBS (N-bromosuccinimide) in DMF under reflux. Methyl groups at C2/C7 are introduced via alkylation of precursor intermediates (e.g., using methyl iodide/K2CO3) .

Advanced Research Questions

Q. How can regioselectivity be controlled during bromination of 2,7-dimethylpyrazolo[1,5-a]pyrimidine to favor substitution at C3?

  • Methodological Answer : Regioselectivity is influenced by electronic effects. The C3 position is activated for electrophilic substitution due to electron-donating methyl groups at C2/C7. Using mild brominating agents (e.g., Br2 in acetic acid at 0–5°C) minimizes over-bromination. Computational DFT studies can predict charge distribution to optimize reaction conditions .

Q. What strategies mitigate side reactions during functionalization of this compound with electron-withdrawing groups (EWGs)?

  • Methodological Answer :
  • Protecting Groups : Temporarily protect reactive sites (e.g., NH groups) with Boc or acetyl.
  • Palladium Catalysis : Use Pd(dba)2/Xantphos for Suzuki-Miyaura couplings to introduce aryl/heteroaryl EWGs without degrading the bromo substituent.
  • Low-Temperature Conditions : Perform reactions at –20°C to suppress elimination or ring-opening side pathways .

Q. How can solubility challenges of this compound in aqueous biological assays be addressed?

  • Methodological Answer :
  • Co-solvents : Use DMSO (≤5% v/v) or cyclodextrins to enhance solubility without denaturing proteins.
  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetate) at the C6 position, which convert to carboxylic acids in vivo .

Q. How should conflicting reactivity data in substitution reactions of this compound be resolved?

  • Methodological Answer :
  • Kinetic vs. Thermodynamic Control : Vary reaction time and temperature to isolate intermediates.
  • Isotopic Labeling : Use 13C-labeled substrates to track substituent migration via NMR.
  • Cross-Validation : Compare results with analogous compounds (e.g., 3-chloro derivatives) to identify electronic/steric outliers .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • DFT Calculations : Model transition states to identify energy barriers for Buchwald-Hartwig amination or Sonogashira couplings.
  • Molecular Docking : Predict binding affinities for target enzymes (e.g., kinases) to prioritize synthetic modifications. Software like Gaussian or AutoDock Vina is recommended .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.